![molecular formula C17H11F2N5O2 B2780989 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1286698-09-6](/img/structure/B2780989.png)
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound belonging to the triazoloquinazoline family This compound is of significant interest due to its unique chemical structure, which combines the properties of fluorinated organic molecules with the bioactivity often associated with triazoloquinazolines
Mécanisme D'action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibitc-Met kinase , and triazoloquinazoline derivatives have been developed as inhibitors of PCAF (P300/CBP-associated factor) . These proteins play crucial roles in cellular processes such as cell growth and differentiation.
Mode of Action
For instance, certain triazoloquinazoline derivatives have been found to bind effectively with the active site of histone acetyltransferase PCAF , potentially inhibiting its function.
Biochemical Pathways
c-Met kinase is involved in pathways related to cell growth and differentiation, while PCAF is involved in gene expression regulation through histone acetylation .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed on similar compounds to evaluate their druggability .
Result of Action
Similar compounds have demonstrated cytotoxic activity against various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide generally involves multi-step organic reactions. Starting with the preparation of the triazoloquinazoline core, typical steps include:
Formation of the triazole ring: : Using a suitable precursor such as 5-amino-1,2,4-triazole, it undergoes cyclization reactions.
Quinazoline formation: : This involves condensation reactions with ortho-substituted benzyl halides in the presence of a base.
Incorporation of the fluorophenyl group: : The final step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimizations such as:
Catalyst recycling: : To enhance the efficiency of the palladium catalysts.
Continuous flow reactors: : For better control over reaction conditions.
Automation: : For precise control of reaction parameters and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the triazole ring.
Substitution Reactions: : These are commonly used to introduce different substituents onto the phenyl ring, altering its properties.
Coupling Reactions: : Using reagents like Grignard reagents or organolithium compounds to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenation agents, sulfonation agents.
Coupling: : Palladium catalysts, copper catalysts.
Major Products Formed
Oxidation: : Various quinazolinone derivatives.
Reduction: : Amino derivatives.
Substitution: : Halogenated, sulfonated, and nitrated derivatives.
Coupling: : Biphenyl and other complex organic structures.
Applications De Recherche Scientifique
This compound is of interest in numerous scientific disciplines:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules, serving as a building block in material science.
Biology: : Studied for its potential inhibitory effects on certain enzymes and proteins.
Medicine: : Investigated for its antimicrobial and anticancer properties.
Industry: : Used in the development of advanced materials due to its unique structural properties.
Comparaison Avec Des Composés Similaires
Compared to other triazoloquinazoline derivatives, this compound is unique due to its dual fluorinated structure, which enhances its bioactivity and stability. Similar compounds include:
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-phenylacetamide: : Lacks the additional fluorine on the phenyl ring.
N-(4-fluorophenyl)-2-(triazolo[4,3-c]quinazolin-2-yl)acetamide: : Lacks fluorine on the triazoloquinazoline core.
This compound’s unique structure makes it a versatile and valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5O2/c18-10-1-4-12(5-2-10)21-15(25)8-24-17(26)23-9-20-14-6-3-11(19)7-13(14)16(23)22-24/h1-7,9H,8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNWUAGAIBNSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide](/img/structure/B2780906.png)


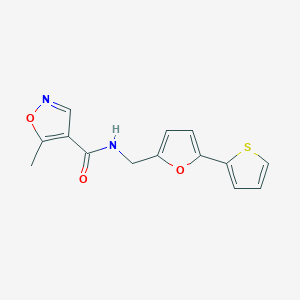
![methyl 2-[3-(benzenesulfonyl)propanamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B2780911.png)
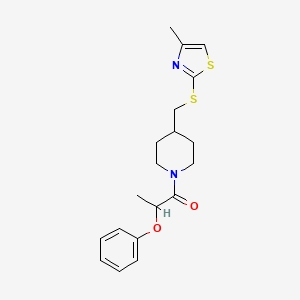
![N-[2-(4-chlorophenyl)ethyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2780913.png)
![rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid](/img/structure/B2780914.png)
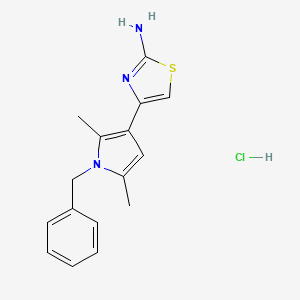
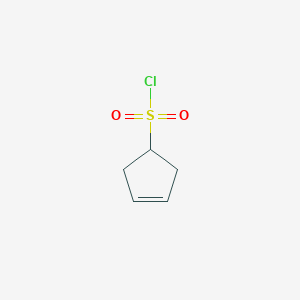
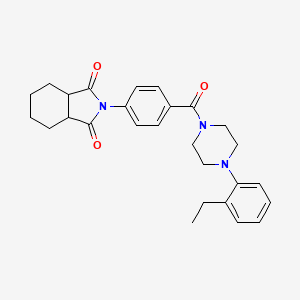
![2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2780925.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2780927.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2780929.png)
